molecular formula C7H9ClN2 B1629857 4-Chloro-5-ethyl-2-methylpyrimidine CAS No. 959239-71-5

4-Chloro-5-ethyl-2-methylpyrimidine

Cat. No.: B1629857
CAS No.: 959239-71-5
M. Wt: 156.61 g/mol
InChI Key: RHRZSUJCSOWRHN-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN2. It has a molecular weight of 156.612760 g/mol . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES string CCC1=CN=C(N=C1Cl)C . The InChI Key is RHRZSUJCSOWRHN-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a boiling point of 209.1ºC at 760 mmHg and a flash point of 99.8ºC . Its density is 1.143g/cm³ .

Scientific Research Applications

Synthesis and Properties of Derivatives

The scientific research around 4-Chloro-5-ethyl-2-methylpyrimidine explores its application in synthesizing various organic compounds with potential pharmacological activities. For instance, it has been utilized in the synthesis of derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, showcasing analgesic, anti-inflammatory, and immunosuppressive activities. This highlights its role in developing new therapeutic agents (Malinka, Zawisza, & Zajac, 1989).

Crystal Structure and Cytotoxic Activity

Research into the crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives derived from this compound provides insights into its potential for creating cancer therapeutics. The study examines the impact of different substituents on the pyrimidine ring, affecting the compound's hydrogen-bond interactions and cytotoxicity against various cancer cell lines, offering a pathway to novel cancer treatments (Stolarczyk et al., 2018).

Antiviral Activity of Nucleoside Analogues

The compound's derivatives have been investigated for their antiviral properties, particularly against retroviruses. 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, with various substitutions at the 5-position, have shown significant inhibitory activity against the replication of human immunodeficiency virus and Moloney murine sarcoma virus in cell culture. This research opens avenues for developing antiretroviral drugs based on this compound (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antimicrobial Agents

The compound's utility extends to the synthesis of antimicrobial agents. Specific mercapto-and aminopyrimidine derivatives synthesized from this compound have shown in vitro activity against pathogenic microorganisms, indicating its potential in developing new antimicrobial drugs (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).

Synthesis of Anticancer Drug Intermediates

Furthermore, 4,6-Dichloro-2-methylpyrimidine, a derivative of this compound, has been identified as an important intermediate in synthesizing the anticancer drug dasatinib. This research demonstrates the compound's significance in pharmaceutical manufacturing processes, contributing to the development of effective cancer therapies (Guo Lei-ming, 2012).

Properties

IUPAC Name

4-chloro-5-ethyl-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-3-6-4-9-5(2)10-7(6)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRZSUJCSOWRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635259
Record name 4-Chloro-5-ethyl-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-71-5
Record name 4-Chloro-5-ethyl-2-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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